Siramesine hydrochloride
Overview
Description
Preparation Methods
The preparation of siramesine hydrochloride involves the formation of its hydrochloride salt. One method includes dispersing the compound in a solution of hydrochloric acid (HCl) at pH 1.2 . This process can be carried out in simulated gastric fluid or intestinal fluid to achieve the desired salt form. Industrial production methods typically involve similar processes but on a larger scale to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Siramesine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid for salt formation and other solvents to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the formation of this compound anhydrate and monohydrate involves specific reaction conditions to achieve the desired solid phases .
Scientific Research Applications
Siramesine hydrochloride has a wide range of scientific research applications. It has been studied for its potential use in treating anxiety and depression due to its sigma receptor agonist properties . Additionally, it has shown promise in anticancer research by inducing cell death in cancer cells through mitochondrial destabilization . This compound has also been explored for its potential antifungal properties . In the field of nanotechnology, it has been incorporated into metal-organic frameworks for targeted drug delivery and controlled release .
Mechanism of Action
The mechanism of action of siramesine hydrochloride involves its interaction with sigma-2 receptors. By binding to these receptors, it triggers cell death through the destabilization of mitochondria rather than lysosomes . This process leads to the release of cytochrome c and activation of caspases, ultimately resulting in apoptosis . The molecular targets and pathways involved in this mechanism include the sigma-2 receptor and associated signaling pathways that regulate cell death and survival .
Comparison with Similar Compounds
Siramesine hydrochloride is unique in its high selectivity for sigma-2 receptors and its potent anticancer activity. Similar compounds include other sigma receptor agonists such as BD 1063, which is a selective sigma-1 receptor antagonist . While both compounds interact with sigma receptors, this compound is more selective for sigma-2 receptors and has shown greater efficacy in inducing cell death in cancer cells . Other similar compounds include various cationic amphiphilic drugs that exhibit similar mechanisms of action by targeting lysosomal pathways .
Biological Activity
Siramesine hydrochloride, a selective sigma-2 receptor agonist, has garnered attention for its potential therapeutic applications, particularly in oncology. Originally developed as an antidepressant, its biological activity has been extensively studied, revealing mechanisms that induce cell death in various cancer cell lines through lysosomal destabilization and other pathways. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the biological activity of this compound.
This compound exhibits a multifaceted mechanism of action:
- Lysosomal Destabilization : Siramesine is characterized as a lysosomotropic detergent that induces lysosomal leakage, leading to cathepsin-mediated cell death. This process is critical in various cancer types, including glioblastoma and melanoma .
- Caspase Activation : In certain cell lines, siramesine triggers caspase activation, which is associated with apoptosis. For instance, in HaCaT cells, exposure to concentrations above 20 μM resulted in the rapid loss of mitochondrial membrane potential (MMP) and cytochrome c release .
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to significantly increase ROS levels shortly after treatment, contributing to cellular stress and apoptosis .
- Autophagy Induction : Siramesine also activates autophagy pathways, leading to the accumulation of autophagosomes. This effect is coupled with inhibition of the mammalian target of rapamycin complex 1 (mTORC1), which is crucial for autophagy regulation .
In Vitro Studies
Research has demonstrated that siramesine induces cell death across various cancer cell lines:
- Cancer Cell Lines : Siramesine effectively killed standard glioma cell lines and patient-derived spheroids in vitro. The loss of acridine orange staining indicated compromised lysosomal integrity .
- Mast Cells : In studies involving mast cells, siramesine reduced the density of IL-6 and IL-17 positive mast cells, showcasing its antiproliferative effects on epidermal keratinocytes .
In Vivo Studies
Siramesine's anticancer properties have also been evaluated in animal models:
- Glioblastoma Models : In orthotopic mouse glioblastoma models, siramesine treatment demonstrated significant tumor cell death but varied efficacy depending on the model used .
- Behavioral Studies : Siramesine was tested for its effects on cocaine-induced behaviors in mice, showing potential for modulating addiction-related behaviors through sigma receptor pathways .
Case Study 1: Glioblastoma Treatment
In a study examining the effects of siramesine on glioblastoma cells:
- Methodology : Standard glioma cell lines were treated with varying concentrations of siramesine.
- Findings : Significant cell death was observed with a marked decrease in secondary spheroid formation, indicating its potential as a therapeutic agent against aggressive brain tumors .
Case Study 2: Mast Cell Apoptosis
A clinical evaluation explored the use of siramesine in reducing mast cell populations in psoriatic lesions:
- Methodology : Biopsies from psoriatic plaques were treated with siramesine.
- Findings : A notable reduction in mast cell numbers was recorded after 72 hours, suggesting therapeutic implications for inflammatory skin conditions .
Summary of Findings
Biological Activity | Mechanism | Cell Type/Model | Outcome |
---|---|---|---|
Lysosomal destabilization | Induces cathepsin release | Various cancer cell lines | Cell death via lysosomal leakage |
Caspase activation | Triggers apoptotic pathways | HaCaT cells | Loss of MMP and cytochrome c release |
ROS generation | Induces oxidative stress | Cancer cells | Contributes to apoptosis |
Autophagy induction | Activates autophagic processes | Cancer cells | Accumulation of autophagosomes |
Mast cell apoptosis | Reduces IL-6 and IL-17 positive mast cells | Psoriatic lesions | Decreased mast cell density |
Properties
IUPAC Name |
1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN2O.ClH/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30;/h1-4,8-15,21H,5-7,16-20,22H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSRGIFRZZSGPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224177-60-0 | |
Record name | Siramesine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224177600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SIRAMESINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39CG1EG1SS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.